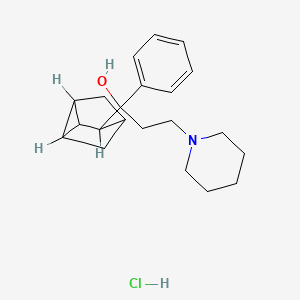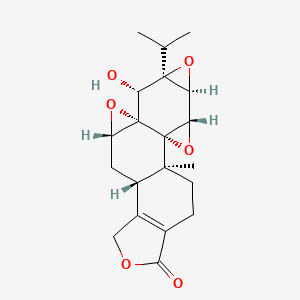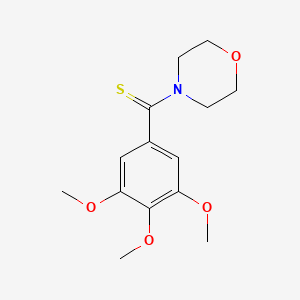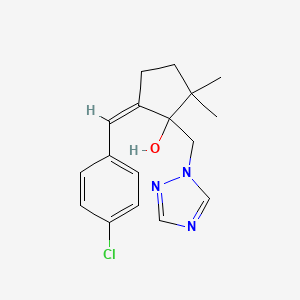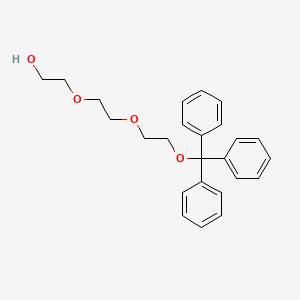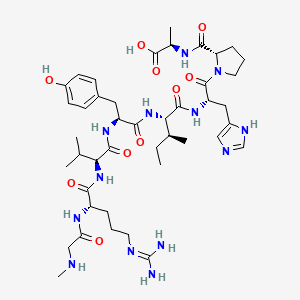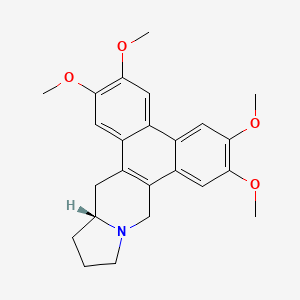
缬沙坦盐酸盐
描述
- As the L-valyl ester of ganciclovir, it serves as a prodrug for ganciclovir. After oral administration, it rapidly converts to ganciclovir through the action of intestinal and hepatic esterases .
Valganciclovir hydrochloride: ) is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections.
科学研究应用
作用机制
- 缬更昔洛韦的作用机制与更昔洛韦相同。一旦转化为更昔洛韦,它就会通过与 dGTP 竞争来抑制病毒 DNA 合成。
- 该药物靶向 CMV 并减少由 CMV 和移植排斥反应触发的免疫反应。
- 已分离出一些对更昔洛韦耐药的 CMV 菌株,这些菌株在编码负责更昔洛韦磷酸化和病毒 DNA 聚合酶的激酶的基因中存在突变 .
生化分析
Biochemical Properties
Valganciclovir hydrochloride is a prodrug for ganciclovir . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Ganciclovir is a synthetic analogue of 2’-deoxyguanosine, which inhibits replication of human cytomegalovirus (CMV) in vitro and in vivo .
Cellular Effects
Valganciclovir hydrochloride, once converted to ganciclovir, gets incorporated into the DNA of the virus, thus preventing the virus from replicating . This results in the termination of the elongation of viral DNA .
Molecular Mechanism
The molecular mechanism of action of Valganciclovir hydrochloride involves its conversion to ganciclovir, which is then phosphorylated to ganciclovir triphosphate . This active form of the drug is a competitive inhibitor of deoxyguanosine triphosphate incorporation into deoxyribonucleic acid (DNA) and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . In addition, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly converted to ganciclovir upon administration
Metabolic Pathways
Valganciclovir hydrochloride is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of Valganciclovir hydrochloride is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
Transport and Distribution
Valganciclovir hydrochloride is well absorbed from the gastrointestinal tract and the absolute bioavailability from valganciclovir tablets (following administration with food) is approximately 60% . The volume of distribution is 0.703 ± 0.134 L/kg .
准备方法
- 缬更昔洛韦由更昔洛韦合成,更昔洛韦是一种核苷类似物。合成路线包括用L-缬氨酸酯化更昔洛韦。
- 工业生产方法通常遵循已建立的大规模合成方案。
化学反应分析
- 缬更昔洛韦在肠道粘膜细胞和肝脏中发生酶促水解,转化为更昔洛韦。
- 更昔洛韦反过来在细胞内被磷酸化为其三磷酸形式。这种三磷酸与脱氧鸟苷三磷酸 (dGTP) 作为病毒 DNA 聚合酶的底物竞争,从而抑制病毒 DNA 合成。
- 值得注意的是,缬更昔洛韦体外对 CMV 的活性比阿昔洛韦强约 26 倍。
- 它有效地抑制了动物模型中 CMV 诱发的免疫反应和移植排斥反应 .
相似化合物的比较
- 缬更昔洛韦因其前药性质和与更昔洛韦相比改善的安全性而脱颖而出。
- 类似的化合物包括阿昔洛韦(对 CMV 的效果较差),但缬更昔洛韦的独特特性使其成为治疗 CMV 的首选。
属性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWARFPXPVJLW-MTFPJWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046784 | |
| Record name | Valganciclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175865-59-5 | |
| Record name | Valganciclovir hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valganciclovir hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valganciclovir hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valganciclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valganciclovir hydrochloride?
A1: Valganciclovir hydrochloride is a prodrug of Ganciclovir, meaning it is metabolized in the body to its active form, Ganciclovir. [, ] Ganciclovir is an acyclic nucleoside analogue of 2′-deoxyguanosine that inhibits viral DNA polymerase. [, ]
Q2: How does Ganciclovir, the active form of Valganciclovir hydrochloride, inhibit viral DNA polymerase?
A2: Ganciclovir is initially phosphorylated by viral thymidine kinase in infected cells. [] The triphosphate form of Ganciclovir then competitively inhibits viral DNA polymerase, ultimately terminating viral DNA chain elongation. []
Q3: What is the molecular formula and weight of Valganciclovir hydrochloride?
A3: The molecular formula of Valganciclovir hydrochloride is C16H22N6O7 • HCl. Its molecular weight is 450.88 g/mol. [, , ]
Q4: What are some analytical techniques used to characterize Valganciclovir hydrochloride?
A4: Several analytical methods are employed for the characterization and quantification of Valganciclovir hydrochloride. These include:
- Spectroscopic Methods: FTIR, 1H NMR, and LC-MS are used to confirm the structure and purity of synthesized Valganciclovir hydrochloride and its related impurities. [, ]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) [, ] and Quadrupole Time-of-Flight-Tandem Mass Spectroscopy (LC-QTOF-MS/MS) [] are used for sensitive and accurate quantification, especially for trace-level analysis of impurities.
- High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and accurate method for the development and validation of Valganciclovir hydrochloride analysis in bulk and pharmaceutical dosage forms. []
Q5: How stable is Valganciclovir hydrochloride in different conditions?
A5: Valganciclovir hydrochloride exhibits variable stability under different stress conditions:
- Hydrolysis: It undergoes significant degradation under alkaline conditions but shows mild degradation under neutral conditions. [, ]
- Oxidation: Degradation is observed with hydrogen peroxide. []
- Photolysis: The drug demonstrates good stability under light exposure. []
- Thermal Degradation: Suspensions of Valganciclovir hydrochloride tablets show degradation over time at room temperature and 2-8°C, highlighting the importance of appropriate storage conditions and formulation strategies for oral liquid dosage forms. [, ]
Q6: What are some strategies to improve the stability of Valganciclovir hydrochloride formulations?
A6:
- Simple Suspension Method: Suspending Valganciclovir hydrochloride tablets in hot water (55°C) without grinding or opening allows for administration through a nasogastric tube and maintains over 90% of the original drug content when mixed with other medications commonly prescribed to transplant recipients. []
- Control of pH: Acidic solutions (pH 1.8 and 2.8) prepared using dilute hydrochloric acid can significantly reduce the degradation of valganciclovir in suspensions, demonstrating the importance of pH control in stabilizing liquid formulations. []
- Excipient Compatibility: Utilizing compatible excipients like simple syrup and citric acid hydrate can further enhance the stability of valganciclovir suspensions, providing practical options for pediatric formulations. []
- Controlled Release Systems: Sodium alginate/poly (ethylene oxide) blend hydrogel membranes have shown promise for controlled release of Valganciclovir hydrochloride, extending release up to 12 hours and potentially improving its therapeutic efficacy. []
- Floating Matrix Tablets: Formulations using hydrophilic and hydrophobic polymers like ethyl cellulose, hydroxypropyl methylcellulose (HPMC), and povidone have demonstrated sustained drug release profiles over 12 hours, indicating their potential for enhancing bioavailability and therapeutic effect. []
Q7: What is the significance of the diastereomeric ratio in Valganciclovir hydrochloride?
A7: Valganciclovir hydrochloride exists as a mixture of two diastereomers. The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio should be maintained within the range of 55:45 to 45:55 for pharmaceutical applications. []
Q8: How is Valganciclovir hydrochloride metabolized in the body?
A8: Valganciclovir hydrochloride is rapidly hydrolyzed to Ganciclovir after oral administration, resulting in significantly better absorption compared to oral Ganciclovir. []
Q9: Why is Valganciclovir hydrochloride preferred over Ganciclovir for oral administration?
A9: Valganciclovir hydrochloride demonstrates 10-fold better absorption than oral Ganciclovir due to its L-valyl ester prodrug structure, making it a more clinically favorable option for oral administration. []
Q10: What are the main clinical applications of Valganciclovir hydrochloride?
A10: Valganciclovir hydrochloride is primarily used for:
- Prophylaxis of Cytomegalovirus (CMV) Infection: It is indicated for the prophylaxis of CMV disease in transplant recipients at risk, including those who have undergone liver transplantation. [, ]
- Treatment of CMV Retinitis: It is effective in treating CMV retinitis in patients with weakened immune systems, particularly those with AIDS. []
Q11: Are there any concerns regarding the efficacy of Valganciclovir hydrochloride in liver transplant recipients?
A11: While generally considered effective, studies have shown varying results for Valganciclovir hydrochloride prophylaxis in liver transplant patients. Some research suggests that it may not provide adequate prophylaxis, highlighting the need for further investigation and personalized treatment strategies. [, ]
Q12: Are there known resistance mechanisms to Ganciclovir?
A12: Yes, resistance to Ganciclovir can develop through mutations in the viral genes encoding for thymidine kinase or DNA polymerase. []
Q13: Are there any safety concerns associated with Valganciclovir hydrochloride?
A13: While not covered extensively in this set of research papers, it's important to note that like all medications, Valganciclovir hydrochloride may cause side effects and has potential for drug interactions. Consulting a medical professional and referring to the drug's prescribing information is crucial for understanding potential risks and benefits.
Q14: Are there any ongoing studies exploring targeted drug delivery strategies for Valganciclovir hydrochloride?
A14: While the provided research papers do not delve into specific targeted drug delivery strategies for Valganciclovir hydrochloride, the development of controlled-release formulations like hydrogel membranes [] and floating matrix tablets [] suggests a research focus on improving drug delivery and potentially targeting specific tissues in the future.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


